6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Overview
Description
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in chemical reactions and biological interactions .
Safety and Hazards
Future Directions
The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
Mechanism of Action
Target of Action
A structurally similar compound, 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5h)-one, has been reported to interact with theLong-chain-fatty-acid–CoA ligase ACSBG1 in humans .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory and analgesic effects . These activities suggest that the compound may influence pathways related to inflammation and pain perception.
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
Research on benzothiazole compounds related to green chemistry suggests that factors such as the presence of certain functional groups and the polarity of the environment can influence the properties and behavior of these compounds .
Biochemical Analysis
Biochemical Properties
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound can bind to and modulate the activity of certain kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are often mediated through the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Cofactors such as NADH and FADH2 play a role in the compound’s metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Its activity is often dependent on its precise localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often employs catalytic processes to enhance efficiency and yield. For instance, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst under solvent-free conditions has been reported to be effective . This method not only improves the reaction rate but also allows for the reuse of the catalyst, making it more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-(4-Aminophenyl)benzothiazole: Investigated for its potential use in imaging and diagnostic applications.
Uniqueness
6-(1,3-Benzothiazol-2-yl)-1,3-benzothiazol-2-amine stands out due to its unique structure, which allows for diverse chemical modifications and interactions. Its dual benzothiazole rings provide enhanced stability and reactivity, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S2/c15-14-17-10-6-5-8(7-12(10)19-14)13-16-9-3-1-2-4-11(9)18-13/h1-7H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENANAHKCLXDPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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